
N-(2-Aminoethyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a complex organic compound that features a pyrimidine ring attached to a tetrahydrofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Tetrahydrofuran Ring: This step involves the coupling of the pyrimidine ring with a tetrahydrofuran derivative, often using a catalyst to facilitate the reaction.
Introduction of the Aminoethyl Group: This step typically involves the reaction of the intermediate compound with an aminoethyl reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
Chromatographic Purification: To separate and purify the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-((2-Aminoethyl)amino)-1-(β-D-ribofuranosyl)pyrimidin-2(1H)-one: Similar structure but with a different sugar moiety.
4-((2-Aminoethyl)amino)-1-(β-D-arabinofuranosyl)pyrimidin-2(1H)-one: Another similar compound with a different sugar component.
Uniqueness
4-((2-Aminoethyl)amino)-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73611-47-9 |
|---|---|
Fórmula molecular |
C11H18N4O5 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
4-(2-aminoethylamino)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c12-2-3-13-7-1-4-15(11(19)14-7)10-9(18)8(17)6(5-16)20-10/h1,4,6,8-10,16-18H,2-3,5,12H2,(H,13,14,19)/t6-,8-,9-,10-/m1/s1 |
Clave InChI |
LIQMVHXPXMOCQP-PEBGCTIMSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1NCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canónico |
C1=CN(C(=O)N=C1NCCN)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




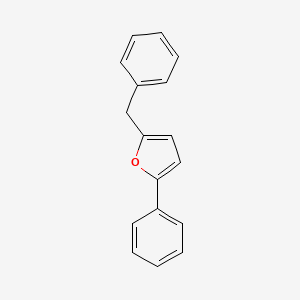
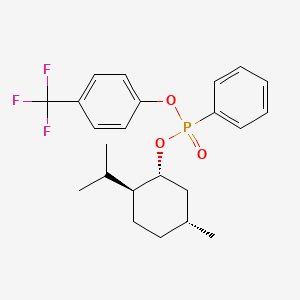
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
![2'-Deoxy-8-[4-(hydroxymethyl)phenyl]guanosine](/img/structure/B12895837.png)
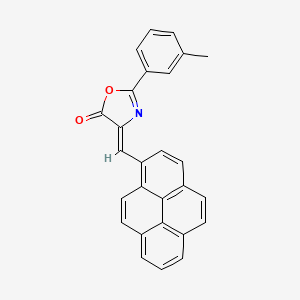
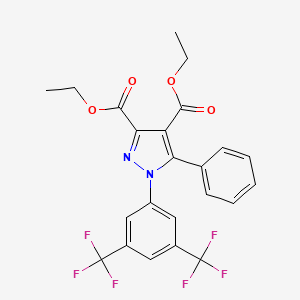

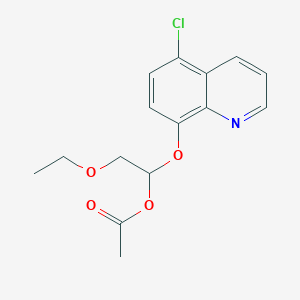
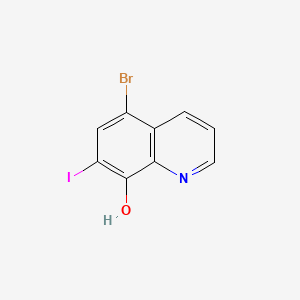
![7-Chloro-N-(3-methylbutyl)imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12895880.png)
![3,6-Bis(4-ethoxyphenyl)furo[3,2-b]furan-2,5-dione](/img/structure/B12895883.png)
